molecular formula C16H13FO3 B1327971 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898759-28-9

3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

Cat. No.: B1327971
CAS No.: 898759-28-9
M. Wt: 272.27 g/mol
InChI Key: CANVVOWCIOAPLR-UHFFFAOYSA-N
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Description

3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a fluorine atom. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone typically involves the acetalization of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Comparison with Similar Compounds

Uniqueness: 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is unique due to the combination of the 1,3-dioxolane ring and the fluorine atom on the benzophenone core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANVVOWCIOAPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645073
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-28-9
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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